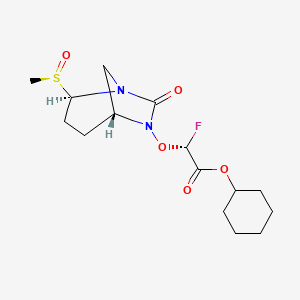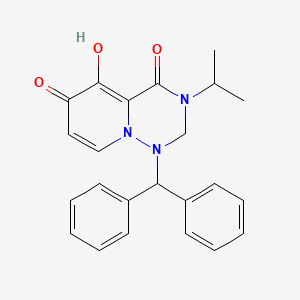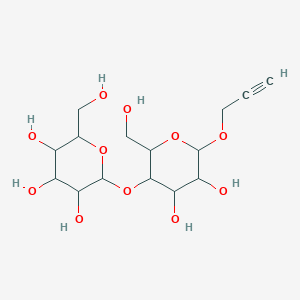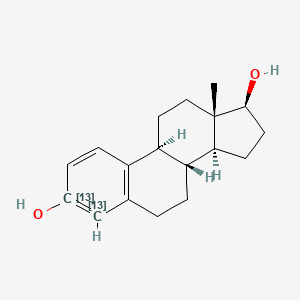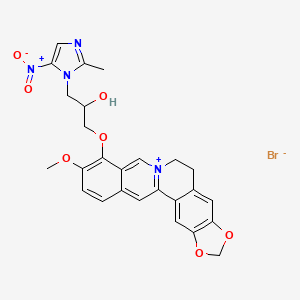
Antibacterial agent 68
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 68 is a novel compound that has garnered significant attention in the scientific community due to its potent antibacterial properties. This compound is particularly effective against a broad spectrum of bacterial pathogens, making it a promising candidate for the development of new antibacterial therapies. The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for new and effective antibacterial agents, and this compound represents a significant advancement in this field.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 68 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of substitution and addition reactions to introduce functional groups that enhance its antibacterial activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale chemical synthesis, which involves optimizing reaction conditions to maximize yield and purity. This process often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.
化学反応の分析
Types of Reactions: Antibacterial agent 68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
Antibacterial agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell structures and functions, providing insights into bacterial physiology and pathogenesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination and infection.
作用機序
The mechanism of action of antibacterial agent 68 involves the inhibition of key bacterial enzymes and pathways essential for bacterial survival and replication. This compound targets bacterial cell wall synthesis, protein synthesis, and DNA replication, leading to the disruption of bacterial cell functions and ultimately causing cell death. The molecular targets include enzymes such as DNA gyrase, RNA polymerase, and peptidoglycan synthase, which are critical for bacterial growth and proliferation.
類似化合物との比較
Antibacterial agent 68 is unique in its broad-spectrum activity and effectiveness against antibiotic-resistant bacteria. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA gyrase but is associated with resistance development.
In comparison, this compound offers a more comprehensive approach to combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents.
特性
分子式 |
C26H25BrN4O7 |
|---|---|
分子量 |
585.4 g/mol |
IUPAC名 |
1-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;bromide |
InChI |
InChI=1S/C26H25N4O7.BrH/c1-15-27-10-25(30(32)33)29(15)11-18(31)13-35-26-20-12-28-6-5-17-8-23-24(37-14-36-23)9-19(17)21(28)7-16(20)3-4-22(26)34-2;/h3-4,7-10,12,18,31H,5-6,11,13-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OMOWTJSAKZVNAR-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(N1CC(COC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)O)[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


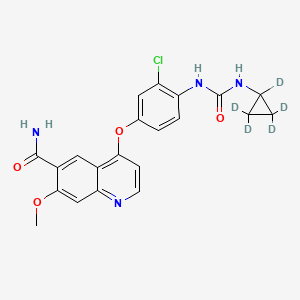
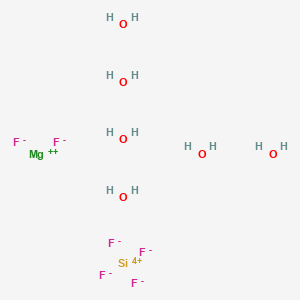

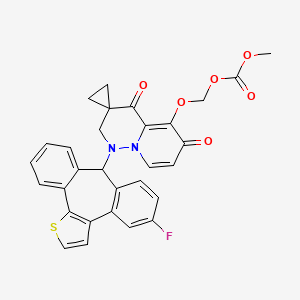
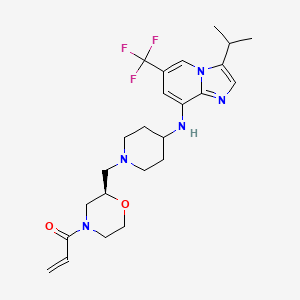
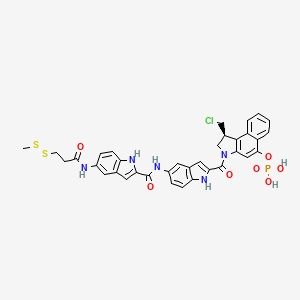
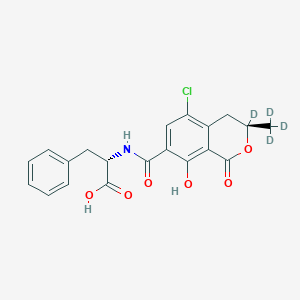
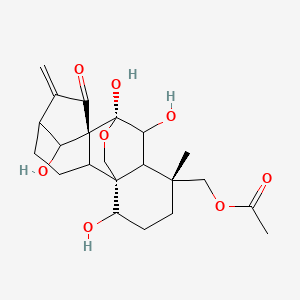
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
